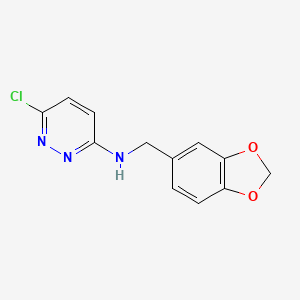

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-11-3-4-12(16-15-11)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZUTAMBGXARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390496 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61471-95-2 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Chloropyridazine Synthesis: The chloropyridazine core is often prepared via the chlorination of pyridazine derivatives.

Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chloropyridazine core using a suitable amine coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the chloropyridazine core.

Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine, we compare it with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic considerations.

Structural Analogues in the Chloropyridazine Family

Key derivatives of 6-chloropyridazin-3-amine include:

Notes:

- The benzodioxole group introduces two oxygen atoms, enhancing polarity compared to the benzyl or methyl derivatives, which may increase solubility in polar solvents .

Physicochemical Properties

- Boiling Point : The benzyl derivative (CAS 1496-85-1) has a boiling point of 435.5°C . The target compound’s larger molecular weight and polar oxygen atoms suggest a comparable or higher boiling point.

- Thermal Stability : Methyl-substituted derivatives (e.g., 6-chloro-5-methylpyridazin-3-amine) may exhibit lower thermal stability due to reduced steric protection of the amine group compared to the bulkier benzodioxole substituent .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Compound Overview

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 249.653 g/mol

- CAS Number : 61471-97-4

The compound features a benzodioxole moiety linked to a chloropyridazine core, which is believed to enhance its biological activity compared to similar compounds lacking one of these components.

Synthesis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine typically involves multi-step organic reactions:

- Formation of the Benzodioxole Moiety : Synthesized through cyclization of catechol with formaldehyde.

- Synthesis of the Chloropyridazine Core : Achieved via chlorination of pyridazine derivatives.

- Coupling Reaction : The final step involves coupling the benzodioxole moiety with the chloropyridazine core using suitable amine coupling reagents under controlled conditions.

N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine exhibits various biological activities, primarily through enzyme inhibition and receptor binding. Its mechanism often involves modulating key biological pathways by interacting with specific molecular targets.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : Potentially acting as an inhibitor of key enzymes involved in cancer progression.

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth and function as a pharmacophore in drug design.

In vitro studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, related compounds have demonstrated significant COX inhibition and associated analgesic and anti-inflammatory activities .

Case Studies and Experimental Data

Several studies have explored the biological activities associated with similar compounds:

- Cyclooxygenase Inhibition :

- Analgesic and Anti-inflammatory Activity :

Comparative Analysis

The following table summarizes key features and activities of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine | CHClNO | Unique benzodioxole & chloropyridazine structure | Potential anticancer, antimicrobial, COX inhibition |

| 6-Chloro-pyridazin-3-amines | CHClN | Lacks benzodioxole moiety | Limited biological activity |

| 1,3-Benzodioxol derivatives | CHNO | Contains only benzodioxole structure | Varies based on specific substitutions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine, and how can reaction intermediates be characterized using spectroscopic methods?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridazine derivatives react with benzodioxol-containing amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., KCO) . Key intermediates, such as 6-chloro-3-hydrazinylpyridazin-4-amine, are characterized using H/C NMR and LC-MS to confirm regioselectivity and purity. Crystallographic data (e.g., XRD) may resolve ambiguities in stereochemistry .

Q. Which spectroscopic techniques are most effective for structural elucidation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine?

- Answer : A combination of techniques is essential:

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and benzodioxol methylene groups (δ 4.2–4.5 ppm). C NMR confirms carbonyl and aromatic carbons.

- FT-IR : Stretching frequencies for C-Cl (~700 cm) and C-N (1250–1350 cm) bonds.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine in cross-coupling reactions?

- Answer : The chlorine atom at position 6 of the pyridazine ring is susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives, while amination reactions introduce nitrogen-containing substituents . Solvent choice (e.g., toluene vs. DMSO) impacts reaction efficiency and byproduct formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine?

- Answer : Use a Design of Experiments (DoE) approach to optimize variables:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Catalyst Load : Pd(OAc) (2–5 mol%) balances cost and efficiency in cross-coupling steps.

- Purification : Gradient HPLC (C18 column, acetonitrile/water) separates regioisomers. Purity >98% is achievable with iterative recrystallization .

Q. How can researchers resolve contradictions in reported bioactivity data of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine across different studies?

- Answer : Discrepancies often arise from:

- Impurity Profiles : Trace intermediates (e.g., 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) may confound bioassays. Quantify impurities via LC-MS and retest isolated batches .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC values. Standardize protocols using controls like LY2784544 (a kinase inhibitor with well-characterized activity) .

Q. What computational strategies are effective for predicting the binding affinity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyridazin-3-amine to target proteins?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict interactions with enzymes like BRD4 or kinases. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.